

# Molecular weight and exact mass of 4-(diethylamino)-2-butyn-1-ol

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## Compound of Interest

Compound Name: 4-(Diethylamino)-2-butyn-1-ol

Cat. No.: B019776

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## Technical Guide: 4-(diethylamino)-2-butyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-(diethylamino)-2-butyn-1-ol**, a key pharmaceutical intermediate and a known metabolite of the drug Oxybutynin. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its biological context.

## Chemical and Physical Properties

**4-(diethylamino)-2-butyn-1-ol** is a tertiary amino alcohol. Its key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Source(s)
IUPAC Name	4-(diethylamino)but-2-yn-1-ol	[1]
CAS Number	10575-25-4	[2][3]
Molecular Formula	C <sub>8</sub> H <sub>15</sub> NO	[2][3]
Molecular Weight	141.21 g/mol	[1][2][3]
Exact Mass	141.115364102 Da	[1][2]
Appearance	Liquid	[4]
Density	0.952 g/cm <sup>3</sup> at 25°C	[4][5]
Boiling Point	222.4 °C at 760 mmHg	[2]
Flash Point	104 °C (219 °F)	[5]
Solubility	Soluble in Chloroform, Ethyl Acetate, Methanol, and DMSO. Water solubility is 11 g/L at 25°C.	[2][4]
Canonical SMILES	CCN(CC)CC#CCO	[2]

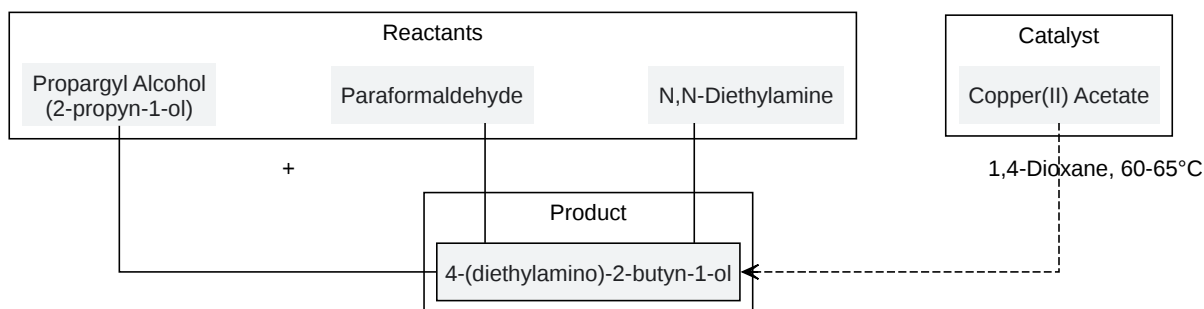
## Experimental Protocols

Detailed methodologies for the synthesis and analysis of **4-(diethylamino)-2-butyn-1-ol** are provided below. These protocols are essential for researchers working with this compound in drug development and quality control.

### Synthesis of 4-(diethylamino)-2-butyn-1-ol

This compound can be synthesized via a Mannich-type reaction. The following protocol is adapted from established synthetic procedures.

Reaction Scheme:



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Caption: Synthesis of **4-(diethylamino)-2-butyne-1-ol**.

Materials:

- Paraformaldehyde
- N,N-Diethylamine
- Copper(II) acetate
- 1,4-Dioxane
- 2-propyne-1-ol (Propargyl alcohol)

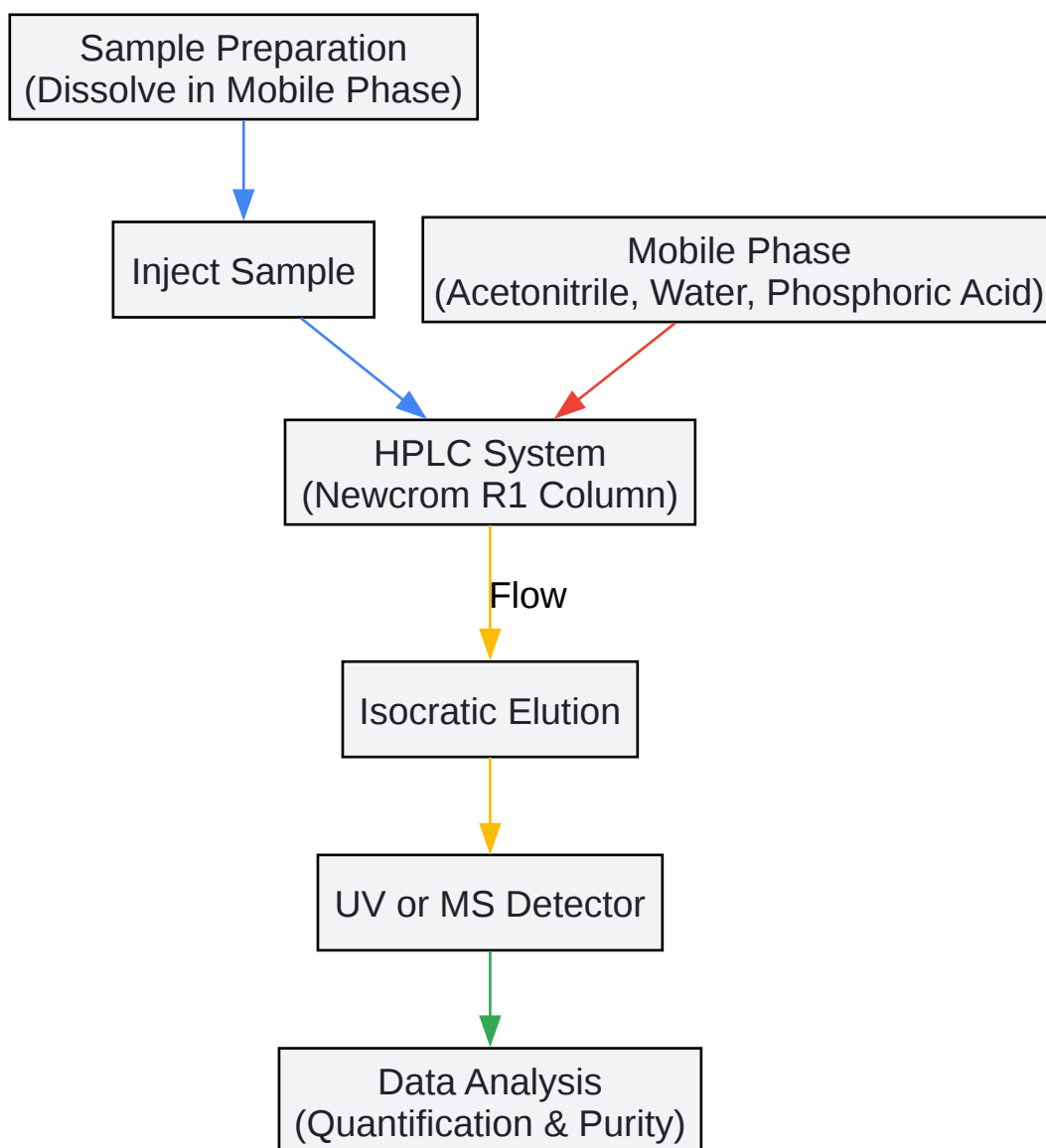
Procedure:

- A mixture of paraformaldehyde (105.0 g), N,N-diethylamine (300 g), and copper(II) acetate (7.5 g) in 1,4-dioxane (900 ml) is heated to 60-65°C.[6]
- After 1.5 hours of heating, 2-propyne-1-ol (150 g, 2.7 moles) is added to the mixture.[6]
- The reaction is maintained at this temperature and monitored for completion.

- Upon completion, the reaction mixture is worked up to isolate the crude product.
- Purification is typically achieved through vacuum distillation to yield pure **4-(diethylamino)-2-butyne-1-ol**.

## Analytical Protocol: Reverse-Phase HPLC

**4-(diethylamino)-2-butyne-1-ol** can be analyzed using a reverse-phase High-Performance Liquid Chromatography (HPLC) method. This method is suitable for purity assessment and pharmacokinetic studies.[7]



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Caption: Workflow for HPLC analysis.

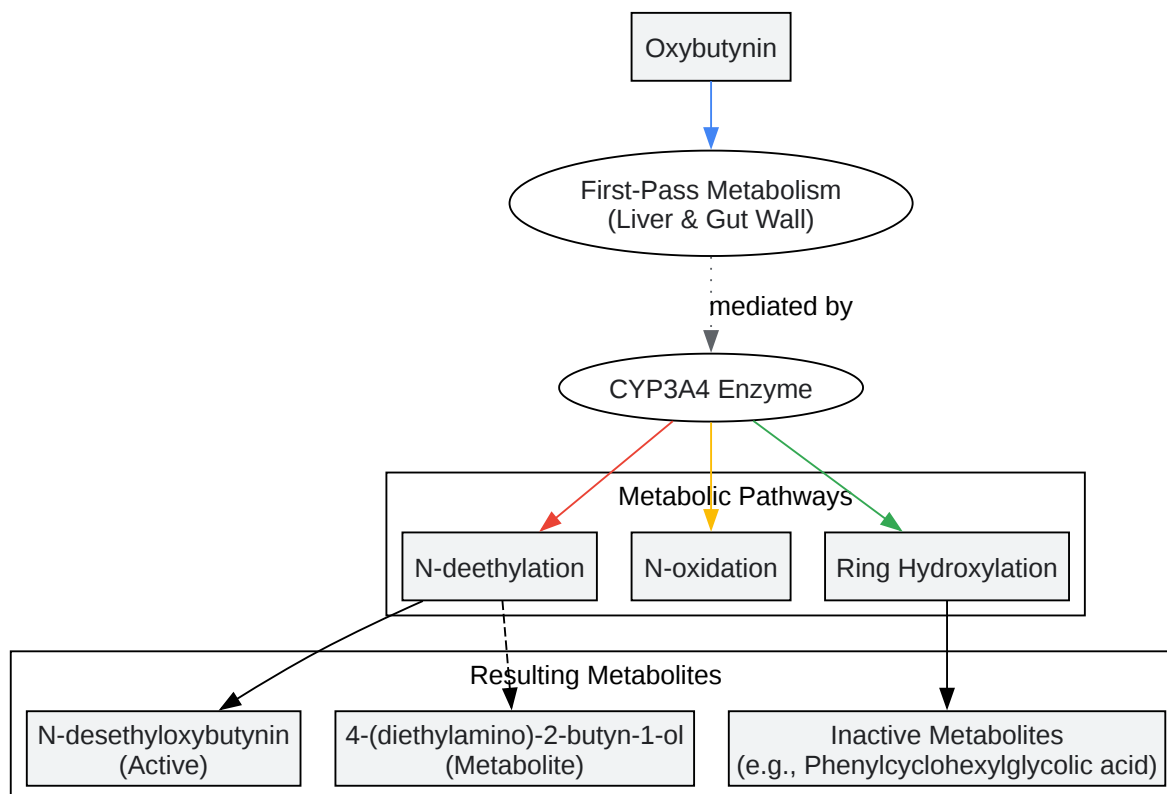
Instrumentation and Conditions:

- Column: Newcrom R1 reverse-phase column.[7]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[7]
- Mode: Isocratic elution.
- Detection: UV or Mass Spectrometry (MS).
- Application: This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics.[7]

## Biological Context and Metabolic Pathways

**4-(diethylamino)-2-butyn-1-ol** is a known human metabolite of (S)-oxybutynin.[1] Oxybutynin is an antimuscarinic agent used to treat overactive bladder. It undergoes extensive first-pass metabolism, primarily by the cytochrome P450 enzyme system (specifically CYP3A4) located in the liver and gut wall.[8]

The metabolism of oxybutynin involves several pathways, including N-deethylation and N-oxidation.[9] The N-deethylation pathway is responsible for producing metabolites related to **4-(diethylamino)-2-butyn-1-ol**.



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Caption: Metabolic context of Oxybutynin.

This compound's role as an impurity and metabolite of Oxybutynin makes it a critical reference standard in the pharmaceutical industry for analytical method development, validation, and quality control during the drug development process.[3]

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